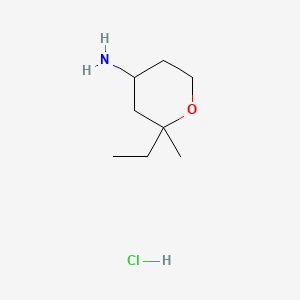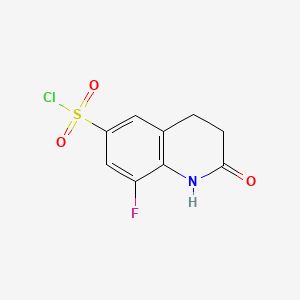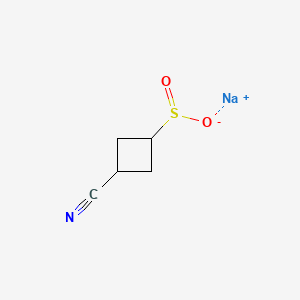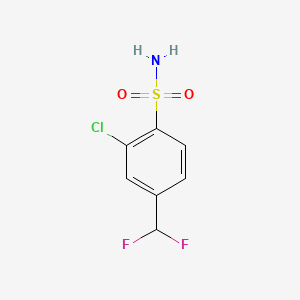![molecular formula C6H8N2O3 B13452690 3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione is a unique organic compound characterized by its cyclobutene ring structure with amino and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene derivatives with aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: A neurotransmitter with a similar aminoethyl group.
Tryptamine: A compound with structural similarities, known for its role as a neurotransmitter.
Indole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure combined with amino and hydroxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3-(2-aminoethylamino)-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H8N2O3/c7-1-2-8-3-4(9)6(11)5(3)10/h8-9H,1-2,7H2 |
InChI-Schlüssel |
MKLIJMRIKREVRX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC1=C(C(=O)C1=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


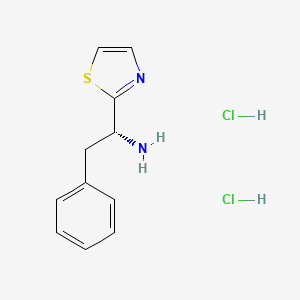
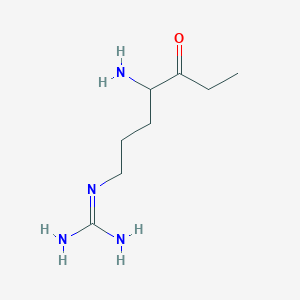
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
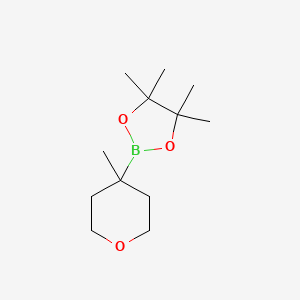

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
